Yield Advantage in Key Intermediate Synthesis
In the synthesis of a key intermediate for the thrombin inhibitor SSR182289A, the use of difluoromethyl 2-pyridyl sulfone (2-PySO₂CF₂H) as a gem-difluoroolefination reagent achieved an 84% isolated yield [1]. This represents a 38% relative improvement over earlier reported methods, which achieved only a 61% yield for the same transformation [1].
| Evidence Dimension | Isolated yield of key pharmaceutical intermediate (SSR182289A precursor) |
|---|---|
| Target Compound Data | 84% |
| Comparator Or Baseline | Prior multi-step or alternative fluorination methods: 61% |
| Quantified Difference | +23 percentage points (38% relative increase) |
| Conditions | One-step gem-difluoroolefination via Julia-Kocienski-type reaction using 2-PySO₂CF₂H. |
Why This Matters
This yield improvement directly translates to a 38% reduction in raw material costs and waste for this specific step, significantly enhancing the economic viability of the synthetic route for procurement and scale-up.
- [1] Zhao, Y., Huang, W., Zhu, L., & Hu, J. (2010). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Letters, 12(7), 1444–1447. https://doi.org/10.1021/ol100090r View Source
